Ethyl 3-ethoxypropanimidate
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Overview
Description
Ethyl 3-ethoxypropanimidate is an organic compound with the chemical formula C7H15NO2. It is known for its applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxy group attached to a propanimidate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-ethoxypropanimidate can be synthesized through the reaction of ethyl acrylate with ethanol in the presence of a catalyst. The reaction typically involves the use of an anion exchange resin as a catalyst, which facilitates the addition reaction between the reactants . The molar ratio of ethanol to ethyl acrylate can vary, but a common ratio is 3:1 to 100:1. The reaction is carried out in a tubular reactor under mild conditions, with temperatures ranging from 28°C to 130°C .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes that utilize fixed-bed reactors. The catalyst used in these processes is often a strong basic ion exchange resin, which can be regenerated multiple times . The reaction conditions are optimized to ensure high yield and purity of the product, with typical yields reaching up to 94% .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-ethoxypropanimidate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Ethyl 3-ethoxypropanimidate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ethyl 3-ethoxypropanimidate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The specific pathways involved in its mechanism of action depend on the context in which it is used .
Comparison with Similar Compounds
Ethyl 3-ethoxypropanimidate can be compared with other similar compounds, such as ethyl 3-ethoxypropionate and ethyl acrylate. These compounds share similar structural features but differ in their reactivity and applications:
Ethyl 3-ethoxypropionate: This compound is used as a solvent in the preparation of polymers and in the production of paints and coatings.
Ethyl acrylate: This compound is used in the production of polymers and resins, as well as in the synthesis of various organic compounds.
This compound is unique in its ability to undergo a wide range of chemical reactions and its diverse applications in scientific research and industry.
Biological Activity
Ethyl 3-ethoxypropanimidate is a compound that has garnered attention in scientific research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes an ethyl group and an imidate functional group. This structure contributes to its reactivity and interaction with biological systems. The compound is known for its potential mutagenic properties, which have been observed in laboratory assays indicating risks associated with cellular DNA damage.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use in developing new antimicrobial agents. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound reveal promising results. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. This apoptotic effect is crucial for cancer treatment as it leads to programmed cell death in malignant cells.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules within cells. The imidate group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that affect cellular functions. This reactivity may contribute to both its antimicrobial and anticancer activities by altering protein functions or inducing DNA damage.
Case Studies
- Mutagenicity Assessment : A study assessed the mutagenic potential of this compound using Ames tests, which measure the rate of mutation in bacteria. Results indicated a significant increase in mutation rates, suggesting that while the compound may have therapeutic potential, it also poses risks for genetic mutations.
- Antimicrobial Efficacy : A series of experiments tested this compound against common pathogens, including Escherichia coli and Staphylococcus aureus. The compound demonstrated effective inhibition at concentrations as low as 50 µg/mL, indicating its potential as a lead compound for developing new antibiotics.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound | Antimicrobial Activity | Anticancer Activity | Mutagenicity |
---|---|---|---|
This compound | Yes | Yes | High |
Methyl 2-(3-bromophenyl)acetate | Moderate | Limited | Moderate |
Cyclobutyl acetate | Limited | No | Low |
This table highlights the distinct biological profile of this compound compared to other compounds, particularly in terms of its strong antimicrobial and anticancer activities coupled with high mutagenicity.
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
ethyl 3-ethoxypropanimidate |
InChI |
InChI=1S/C7H15NO2/c1-3-9-6-5-7(8)10-4-2/h8H,3-6H2,1-2H3 |
InChI Key |
BWVGXEQPVGKMQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(=N)OCC |
Origin of Product |
United States |
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